molecular formula C23H23BrN2O4S B3707815 N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3707815
M. Wt: 503.4 g/mol
InChI Key: ZJSQYIUWPRVIEC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a sulfonylanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of aniline to form 2-bromoaniline.

    Ethoxylation: The 2-bromoaniline is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, forming 2-ethoxy-2-bromoaniline.

    Sulfonylation: The next step involves the sulfonylation of 2-ethoxy-2-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonylanilino intermediate.

    Acetamide Formation: Finally, the sulfonylanilino intermediate is reacted with chloroacetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
  • N-(2-fluorophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
  • N-(2-iodophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Uniqueness

N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-3-30-22-11-7-6-10-21(22)26(31(28,29)18-14-12-17(2)13-15-18)16-23(27)25-20-9-5-4-8-19(20)24/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSQYIUWPRVIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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